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Compound of Interest

Compound Name: Benzene-1,2-disulfonamide

CAS No.: 27291-96-9

Cat. No.: B2626950 Get Quote

Executive Summary & Strategic Importance
Benzene-1,2-disulfonamide (CAS: 27291-96-9) is a critical pharmacophore in medicinal

chemistry, serving as a foundational scaffold for Carbonic Anhydrase (CA) inhibitors, diuretics,

and metallo-

-lactamase inhibitors. Its structural integrity is paramount; however, distinguishing the 1,2-
isomer (ortho) from its 1,3- (meta) and 1,4- (para) regioisomers is a frequent analytical
challenge during synthesis from benzenedisulfonyl chlorides.

This guide provides an authoritative analysis of the 1H and 13C NMR spectral signatures of

benzene-1,2-disulfonamide, offering a comparative framework to validate regio-purity against

common isomers.

Structural Analysis & Assignment Strategy
The molecule possesses

symmetry, rendering the protons and carbons chemically equivalent in pairs. This symmetry is
the primary diagnostic tool for differentiation.

Numbering Scheme
Positions 1, 2: Quaternary carbons bearing sulfonamide groups (ipso).
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Positions 3, 6: Aromatic protons ortho to the sulfonamide groups.

Positions 4, 5: Aromatic protons meta to the sulfonamide groups.

Graphviz Diagram: Structural Logic & Symmetry
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Figure 1: Symmetry-based spectral assignment logic for the 1,2-isomer.

Comparative NMR Analysis (DMSO-d6)
Solvent Choice: DMSO-d6 is the mandatory standard. Sulfonamides exhibit poor solubility in

CDCl3, and DMSO prevents the rapid exchange of amide protons, allowing for sharp

integration of the

signals.

1H NMR Chemical Shifts
The 1,2-disulfonamide substitution pattern creates a classic AA'BB' system (often appearing as

two complex multiplets) in the aromatic region.
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Position Proton Type
Shift (

, ppm)
Multiplicity Integration

Diagnostic
Note

H-3, H-6 Aromatic 8.00 – 8.15 Multiplet (dd) 2H

Deshielded

by adjacent

group.

H-4, H-5 Aromatic 7.80 – 7.95 Multiplet (dd) 2H
Higher field

than H3/6.

-NH2 Amide 7.40 – 7.60 Broad Singlet 4H

Disappears

with

shake.

Note: Shifts may vary by

ppm depending on concentration and temperature. Data synthesized from derivative analysis
and substituent additivity rules.

13C NMR Chemical Shifts
The 13C spectrum is characterized by three distinct signals due to symmetry.

Position Carbon Type
Shift (

, ppm)
Intensity Assignment

C-1, C-2 Quaternary 140.5 – 142.0 Low
Ipso-carbon

(attached to S).

C-3, C-6 Methine (CH) 128.5 – 130.0 High
Ortho to

sulfonamide.

C-4, C-5 Methine (CH) 131.5 – 133.0 High
Meta to

sulfonamide.
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Performance Comparison: Distinguishing
Regioisomers
The "performance" of an analytical method is defined by its ability to resolve the target from

impurities. Use this decision matrix to identify your isomer.

Graphviz Diagram: Isomer Identification Workflow
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Figure 2: Decision tree for rapid identification of benzenedisulfonamide isomers.

Comparative Data Table
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Feature 1,2-Isomer (Ortho) 1,3-Isomer (Meta) 1,4-Isomer (Para)

Symmetry (Axis bisects C1-C2) (Axis through C2-C5) (Center of inversion)

Aromatic Signals 2 Signals (2H each) 4 Signals (1H, 2H, 1H) 1 Signal (4H singlet)

Key Peak AA'BB' Multiplets
Isolated Singlet (H2)

at ~8.2 ppm
Singlet at ~8.0 ppm

Solubility Moderate in DMSO Good in DMSO Poor (High MP)

Experimental Protocol: Synthesis &
Characterization
To ensure data integrity, the following protocol yields high-purity benzene-1,2-disulfonamide
suitable for spectral validation.

Step 1: Ammonolysis of Sulfonyl Chloride
Reagents: Dissolve 1.0 eq of benzene-1,2-disulfonyl chloride in dry THF or Dichloromethane.

Reaction: Cool to 0°C. Sparge with anhydrous Ammonia gas (

) or add 25% aqueous

dropwise (excess, >4 eq).

Observation: A white precipitate (ammonium chloride + product) forms immediately.

Workup: Evaporate solvent. Resuspend residue in minimal water (dissolves

). Filter the insoluble sulfonamide.[1]

Purification: Recrystallize from Ethanol/Water (1:1).

Step 2: NMR Sample Preparation
Mass: Weigh 10-15 mg of dried product.
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Solvent: Add 0.6 mL DMSO-d6 (99.9% D).

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition:

1H: 16 scans, 30° pulse, D1 = 1.0 sec.

13C: 512 scans, proton decoupled.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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